molecular formula C13H9FN4OS B12031240 5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 587005-39-8

5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031240
CAS No.: 587005-39-8
M. Wt: 288.30 g/mol
InChI Key: SZSAYUAWHIKKHR-OVCLIPMQSA-N
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Description

5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic Schiff base derivative featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a furan-2-ylmethyleneamino moiety at position 4. The thiol group at position 3 enhances its reactivity, particularly in metal coordination and tautomerism (thiol ↔ thione) . This compound is synthesized via condensation of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with furfural in ethanol under acidic catalysis (e.g., glacial acetic acid), a method analogous to other triazole-based Schiff bases . Its structural uniqueness lies in the electron-withdrawing fluorine atom and the oxygen-rich furan ring, which influence electronic distribution and biological interactions .

Properties

CAS No.

587005-39-8

Molecular Formula

C13H9FN4OS

Molecular Weight

288.30 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9FN4OS/c14-11-6-2-1-5-10(11)12-16-17-13(20)18(12)15-8-9-4-3-7-19-9/h1-8H,(H,17,20)/b15-8+

InChI Key

SZSAYUAWHIKKHR-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CO3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of an amine catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cell wall synthesis. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations at Position 5 (Aryl Groups)

The 2-fluorophenyl group distinguishes this compound from analogs with different aryl substituents:

  • 5-(4-Chlorophenyl) analogs (): Chlorine’s higher electronegativity increases lipophilicity, improving membrane permeability but possibly reducing solubility.
  • 5-(Trifluoromethylphenyl) analogs (): The CF₃ group provides strong electron-withdrawing effects, enhancing stability and altering metabolic resistance .
  • 5-(Pyridinyl) analogs (): Nitrogen in the pyridine ring introduces basicity, facilitating protonation and metal coordination .

Schiff Base Modifications at Position 4

The furan-2-ylmethyleneamino group contrasts with:

  • Thiophen-2-ylmethyleneamino (): Sulfur in thiophene enhances metal chelation, as seen in octahedral complexes with anticancer activity .
  • 4-Methoxybenzylideneamino (): Methoxy groups donate electrons, increasing electron density at the Schiff base and altering redox properties .

Tautomerism and Metal Coordination

The thiol group enables tautomerization to a thione form, which can coordinate with transition metals (e.g., Cu²⁺, Ni²⁺) to form complexes with enhanced bioactivity, as demonstrated in . In contrast, non-thiol analogs (e.g., oxadiazoles in ) lack this versatility .

Characterization Data

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound 162–164 2550 (S-H), 1610 (C=N) 8.21 (s, CH=N), 7.45–7.89 (Ar-H)
5-(3-Fluorophenyl) analog 177–178 2570 (S-H), 1605 (C=N) 8.15 (s, CH=N), 7.32–7.85 (Ar-H)
5-(Trifluoromethylphenyl) analog 196–198 2540 (S-H), 1620 (C=N) 8.12 (d, J=12 Hz, CF₃-Ar), 7.92 (Ar-H)

Anticancer Activity

Metal complexes of triazole-thiols (e.g., Cu²⁺ complexes in ) exhibit moderate to significant inhibition (40–75%) against MCF-7 and Hep-G2 cancer lines, outperforming non-metallated ligands . The target compound’s furan oxygen may enhance DNA intercalation, while fluorine improves bioavailability.

Physicochemical Stability

The 2-fluorophenyl group’s ortho-substitution introduces steric hindrance, reducing hydrolysis rates compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .

Data Tables

Table 1: Substituent Effects on Bioactivity

Substituent (Position 5) Schiff Base (Position 4) Bioactivity (IC₅₀ or MIC)
2-Fluorophenyl Furan-2-ylmethylene Anticancer: 45 µM (MCF-7)
4-Chlorophenyl Thiophen-2-ylmethylene Antimicrobial: 12.5 µg/mL
Trifluoromethylphenyl 4-Fluorobenzylidene Anti-Corrosive: 80% efficiency

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